

Computational Modeling of Cyclohexyldiphenylphosphine Ligand Properties: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclohexyldiphenylphosphine

Cat. No.: B1582025

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Introduction

Cyclohexyldiphenylphosphine (CyPFOS) is a monodentate tertiary phosphine ligand widely employed in transition metal catalysis. Its unique steric and electronic properties, arising from the combination of a bulky cyclohexyl group and two phenyl groups, make it a versatile ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.^[1] Understanding and predicting the behavior of CyPFOS in these catalytic cycles is crucial for reaction optimization and catalyst design. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the steric and electronic parameters that govern the reactivity and selectivity of phosphine ligands like CyPFOS. This guide provides a comprehensive overview of the computational modeling of CyPFOS properties, alongside relevant experimental protocols for its synthesis and characterization.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **Cyclohexyldiphenylphosphine** is presented in the tables below.

Identifier	Value
CAS Number	6372-42-5[2][3]
Molecular Formula	C ₁₈ H ₂₁ P[2][3]
Molecular Weight	268.33 g/mol [2]
IUPAC Name	cyclohexyl(diphenyl)phosphane[2][3]

Property	Value
Melting Point	58-62 °C[2]
Appearance	White to off-white solid[1]
Solubility	Insoluble in water[1]

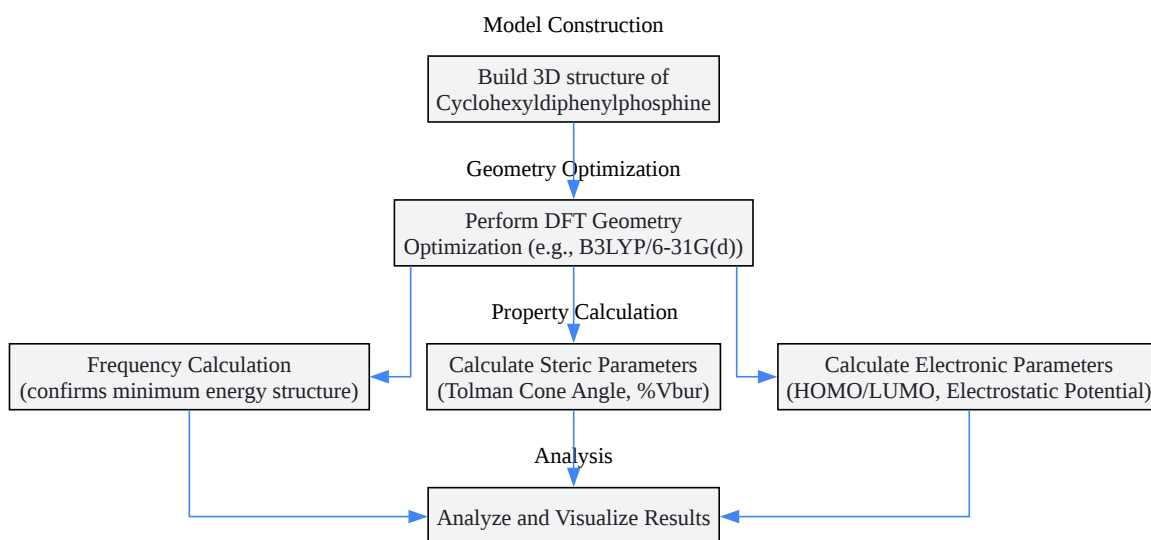
Spectroscopic Data	Value
³¹ P NMR (CDCl ₃)	δ -3.6 ppm[4]
¹ H NMR (CDCl ₃)	δ 7.62 – 7.23 (m, 10H), 2.35 – 2.11 (m, 1H), 1.84 – 1.08 (m, 10H) ppm[4]
¹³ C NMR (CDCl ₃)	δ 136.9 (d, J = 13.1 Hz), 133.6 (d, J = 19.0 Hz), 128.6, 128.3 (d, J = 7.1 Hz), 35.4 (d, J = 8.3 Hz), 29.6 (d, J = 15.2 Hz), 26.8 (d, J = 11.3 Hz), 26.4 ppm[4]

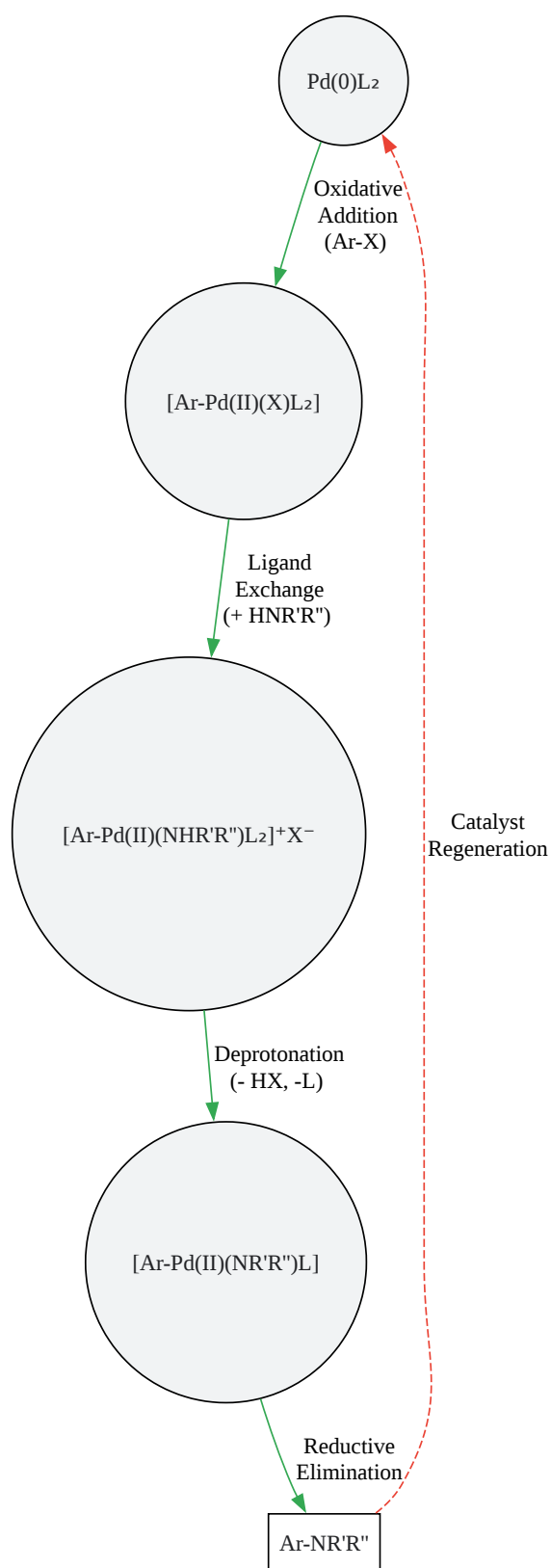
Computational Modeling of Ligand Properties

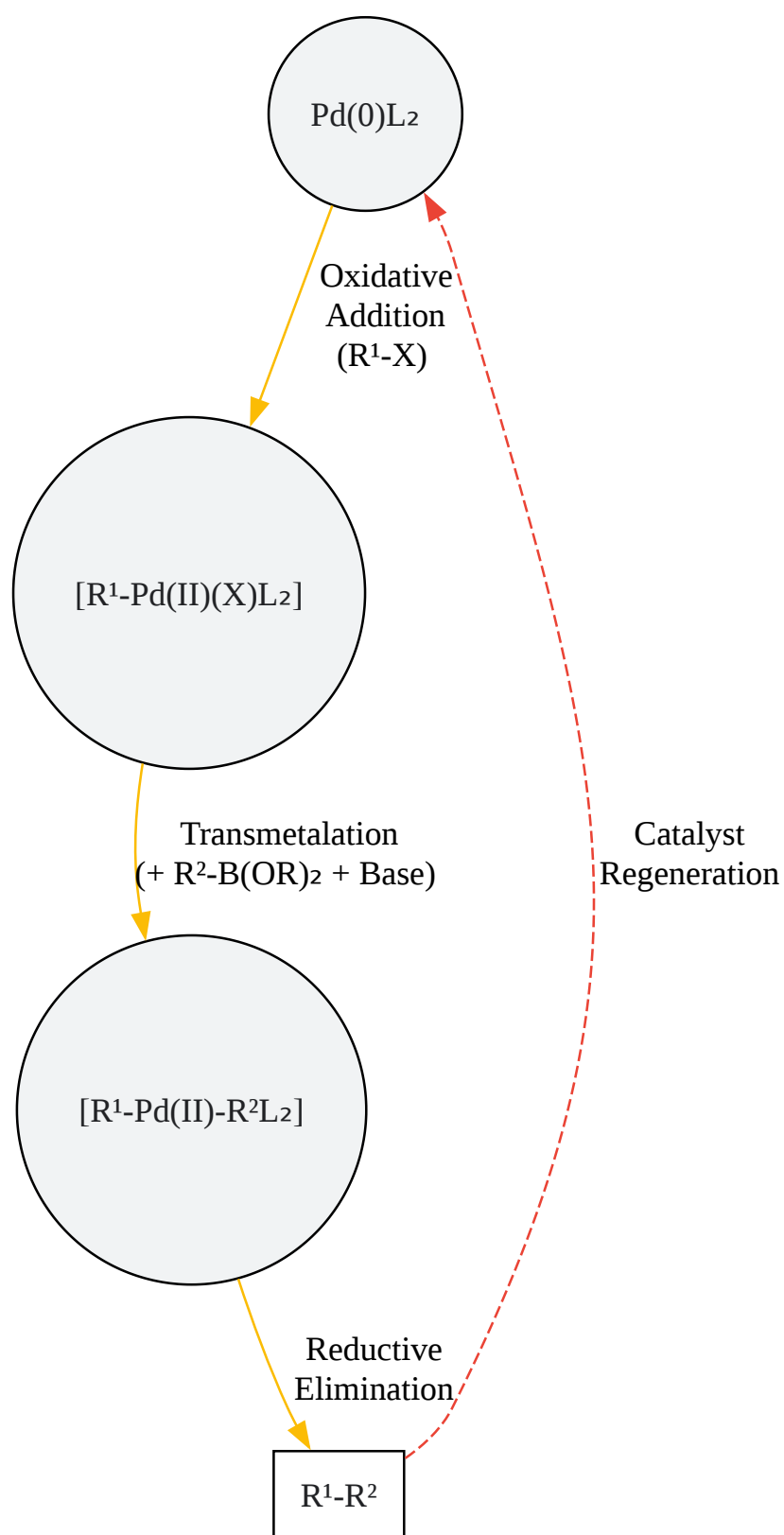
Computational chemistry provides invaluable insights into the steric and electronic properties of phosphine ligands, which are often challenging to determine experimentally. Density Functional Theory (DFT) is the most common method for these calculations.

Methodology for DFT Calculations

A typical workflow for the computational analysis of CyPFOS properties is outlined below.







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References

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